Asukamycin
Übersicht
Beschreibung
Asukamycin ist ein Mitglied der Manumycin-Familie von Antibiotika, die von dem Bakterium Streptomyces nodosus subsp. asukaensis produziert wird. Diese Verbindung zeigt starke antibakterielle, antimykotische und antineoplastische Aktivitäten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird hauptsächlich durch Biosynthese in Streptomyces nodosus subsp. asukaensis produziert. Der biosynthetische Weg beinhaltet die Bildung und Zusammenfügung mehrerer Bausteine, darunter eine 3-Amino-4-Hydroxybenzoesäure-Kernkomponente, ein Cyclohexanring, zwei Trien-Polyketidketten und eine 2-Amino-3-Hydroxycyclopent-2-enon-Einheit . Das Zwischenprodukt Protothis compound wird zu 4-Hydroxyprotothis compound umgewandelt, das dann an C5-C6 epoxidiert wird, um das Endprodukt this compound zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Fermentation von Streptomyces nodosus subsp. asukaensis unter optimierten Bedingungen, um die Ausbeute zu maximieren . Gentechnikverfahren, wie z. B. die Überexpression von regulatorischen Genen, wurden eingesetzt, um die Produktionsniveaus zu verbessern .
Wissenschaftliche Forschungsanwendungen
Asukamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als molekularer Klebstoff zwischen UBR7 und TP53 wirkt und einen Komplex bildet, der zu seiner Antitumoraktivität beiträgt . Der biosynthetische Weg beinhaltet die Zusammenfügung verschiedener Bausteine, wobei Schlüsselenzyme die Bildung des Endprodukts katalysieren .
Wirkmechanismus
Asukamycin is a member of the manumycin family of antibiotics, known for its strong antibacterial, antifungal, and antineoplastic activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are the putative E3 ubiquitin ligase UBR7 and the tumor-suppressor TP53 . This compound acts as a molecular glue between UBR7 and TP53 . The compound targets C374 of UBR7 and engages in molecular glue interactions with TP53 .
Mode of Action
It forms a complex with UBR7 and TP53, leading to p53 transcriptional activation and cell death .
Biochemical Pathways
The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks . These include a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protothis compound .
Pharmacokinetics
asukaensis ATCC 29757 is relatively low . This suggests that the bioavailability of this compound might be limited, and further studies are needed to understand its ADME properties.
Result of Action
The result of this compound’s action is the activation of p53 transcriptional activity and cell death . It has been shown to inhibit the growth of various tumor cell lines .
Action Environment
The production of this compound can be influenced by environmental factors. For instance, overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in the morphology of the producing strain and an approximately 14-fold increase of this compound production . This suggests that the action, efficacy, and stability of this compound can be influenced by the genetic and environmental conditions of the producing organism.
Safety and Hazards
Zukünftige Richtungen
Recent studies have revealed that members of the manumycin family of polyketides, including Asukamycin, target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death . This highlights the potential for combining chemoproteomics and multi-covalent natural products for the discovery of new molecular glues .
Biochemische Analyse
Biochemical Properties
Asukamycin interacts with various enzymes and proteins in biochemical reactions . The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protothis compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to induce the expression of the p53 target gene TP53AIP1 in 231MFP cells . This compound also exhibits strong antimicrobial and potential antitumor activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has been found to target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in morphology of the producing strain and an approximately 14-fold increase of this compound production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific studies detailing the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways . The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Asukamycin is primarily produced through biosynthesis in Streptomyces nodosus subsp. asukaensis . The biosynthetic pathway involves the formation and assembly of several building blocks, including a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety . The intermediate protothis compound is converted to 4-hydroxyprotothis compound, which is then epoxidized at C5-C6 to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces nodosus subsp. asukaensis under optimized conditions to maximize yield . Genetic engineering techniques, such as overexpression of regulatory genes, have been employed to enhance production levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Asukamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend für seine Biosynthese und funktionellen Modifikationen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Biosynthese von this compound verwendet werden, sind verzweigte Acyl-CoA-Startsubstrate, die von Valin, Leucin und Isoleucin abgeleitet sind . Die Reaktionen laufen typischerweise unter enzymatischen Bedingungen ab, die durch Polyketidsynthasen und andere biosynthetische Enzyme ermöglicht werden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Protothis compound, 4-Hydroxyprotothis compound und das Endprodukt this compound .
Vergleich Mit ähnlichen Verbindungen
Asukamycin wird mit anderen Antibiotika vom Manumycin-Typ verglichen, wie z. B. Manumycin A, Manumycin B und Colabomycin E . Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihrer biologischen Aktivität und ihren spezifischen Anwendungen . Die einzigartige Cyclohexan-Einheit von this compound unterscheidet es von anderen Manumycinen und trägt zu seinen einzigartigen biologischen Eigenschaften bei .
Eigenschaften
IUPAC Name |
(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVAUUEPNULMP-JHWDTTIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318456 | |
Record name | Asukamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61116-33-4 | |
Record name | Asukamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61116-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asukamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asukamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Asukamycin and where does it come from?
A1: this compound is a naturally occurring antibiotic produced by the bacterium Streptomyces nodosus subspecies asukaensis. [] It belongs to a family of compounds known as the manumycins, which are characterized by their unique chemical structures and biological activities. [, ]
Q2: What is the mechanism of action of this compound?
A2: While the exact mechanism of action of this compound remains under investigation, it has been shown to possess antitumor activity. In vitro studies have demonstrated that this compound inhibits the growth of various tumor cell lines, triggering apoptosis through the activation of caspases 8 and 3. [] Additionally, its cytotoxic effects were reduced by a p38 mitogen-activated protein kinase (MAPK) inhibitor, suggesting the involvement of this pathway in its mechanism. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C29H22N2O9 and it has a molecular weight of 542 g/mol. []
Q4: How is this compound biosynthesized?
A4: this compound biosynthesis is a complex process involving multiple enzymatic steps. The molecule is assembled from three main components: []
- An "upper" polyketide chain initiated by cyclohexanecarboxylic acid. []
- A "lower" polyketide chain initiated by the unusual starter unit 3-amino-4-hydroxybenzoic acid (3,4-AHBA). [, ]
- A cyclized 5-aminolevulinic acid moiety, 2-amino-3-hydroxycyclopent-2-enone (C5N unit). []
Q5: What is the role of the "upper" polyketide chain in this compound biosynthesis?
A5: The "upper" polyketide chain, initiated by cyclohexanecarboxylic acid, plays a crucial role in determining the structural diversity of this compound congeners. The polyketide synthase responsible for its synthesis exhibits flexibility in incorporating different starter units, including branched-chain and alicyclic carboxylic acids. [] This promiscuity allows the production of various this compound analogs with potentially altered biological activities. [, ]
Q6: How does the availability of specific starter units affect this compound production?
A6: The availability of specific starter units, particularly for the "upper" polyketide chain, significantly influences the spectrum of this compound congeners produced by S. nodosus ssp. asukaensis. [] Feeding experiments with different alicyclic carboxylic acids have demonstrated that the bacterium can incorporate these alternative starter units, resulting in the production of novel this compound analogs. [, ] Moreover, such feeding strategies can even suppress the endogenous production of cyclohexanecarboxylic acid, the natural starter unit for this compound. [] These findings highlight the potential for manipulating this compound biosynthesis by controlling precursor availability to generate new analogs with improved properties.
Q7: Has the this compound biosynthetic gene cluster been identified?
A7: Yes, the entire this compound biosynthetic gene cluster has been successfully cloned, sequenced, and heterologously expressed in Streptomyces lividans. [, ] This achievement has paved the way for in-depth investigations into the individual genes and enzymes involved in the biosynthesis of this compound and its related compounds.
Q8: What is the role of 5-aminolevulinic acid in this compound biosynthesis?
A9: 5-aminolevulinic acid (ALA) serves as the precursor for the C5N unit, a characteristic structural feature of this compound. Interestingly, S. nodosus ssp. asukaensis possesses two distinct ALA biosynthetic pathways: the C5 pathway and the Shemin pathway. [] The C5 pathway supplies ALA for essential cellular processes like tetrapyrrole biosynthesis, while the Shemin pathway specifically provides ALA for the formation of the C5N unit in this compound. [] This division of labor ensures a dedicated supply of ALA for antibiotic production without compromising other essential metabolic pathways.
Q9: What are the potential applications of this compound?
A10: this compound exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant pathogens like Nocardia asteroides. [] This activity, coupled with its observed antitumor effects in vitro, positions this compound as a promising lead compound for the development of new antibacterial and anticancer agents. [, , ] Furthermore, its low in vivo toxicity in preliminary studies warrants further investigation into its therapeutic potential. []
Q10: What is the historical context of this compound research?
A11: this compound was first isolated and characterized in the 1970s. [] Initial studies focused on its antibacterial properties and chemical structure elucidation. [] Subsequent research efforts have delved into its biosynthesis, identifying the gene cluster responsible for its production and characterizing key enzymes involved in the pathway. [, , , ] More recently, investigations have explored the antitumor potential of this compound and related manumycin-type metabolites, opening new avenues for therapeutic development. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.